2-Octyldodecyl erucate
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Overview
Description
2-Octyldodecyl erucate is a synthetic ester formed from the reaction between 2-octyldodecanol and erucic acid (13-docosenoic acid). This compound is primarily used in cosmetic formulations due to its excellent emollient properties, which help to soften and smooth the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octyldodecyl erucate is synthesized through an esterification reaction between 2-octyldodecanol and erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired ester. The final product is then purified through distillation or other purification methods to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Octyldodecyl erucate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 2-octyldodecanol and erucic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: 2-Octyldodecanol and erucic acid.
Hydrolysis: 2-Octyldodecanol and erucic acid.
Scientific Research Applications
2-Octyldodecyl erucate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its skin-conditioning properties in dermatological formulations.
Industry: Widely used in cosmetics and personal care products as an emollient to improve skin texture and hydration
Mechanism of Action
The primary mechanism by which 2-octyldodecyl erucate exerts its effects is through its emollient properties. It forms a protective layer on the skin, reducing water loss and enhancing skin hydration. This action helps to smooth and soften the skin, making it a valuable ingredient in skincare products. The molecular targets include the stratum corneum, where it interacts with lipids to improve skin barrier function.
Comparison with Similar Compounds
2-Octyldodecyl erucate can be compared with other similar esters, such as:
Isopropyl myristate: Another common emollient used in cosmetics, known for its lightweight texture and quick absorption.
Cetyl palmitate: Used for its moisturizing properties and ability to enhance the texture of formulations.
Octyl stearate: Provides similar emollient benefits but with different sensory characteristics.
Uniqueness: this compound stands out due to its specific combination of 2-octyldodecanol and erucic acid, which provides a unique balance of emollient properties and skin compatibility. Its long-chain structure contributes to its effectiveness in forming a protective barrier on the skin, making it particularly suitable for use in high-performance skincare products .
Properties
CAS No. |
88103-59-7 |
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Molecular Formula |
C42H82O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
2-octyldodecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |
InChI Key |
WRUPARRPRIVURX-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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